molecular formula C23H13Cl2N3O2 B1665070 AGK2 CAS No. 304896-28-4

AGK2

カタログ番号: B1665070
CAS番号: 304896-28-4
分子量: 434.3 g/mol
InChIキー: SVENPFFEMUOOGK-SDNWHVSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Neurodegeneration and Aging

AGK2 has been investigated for its role in neurodegenerative diseases. Research indicates that inhibiting SIRT2 can influence neurodegenerative pathways, particularly in models of Huntington's disease. This compound treatment has been associated with alterations in cellular mechanisms that contribute to neuronal cell death, suggesting a protective role against neurodegeneration .

Case Study:

  • Objective: To assess the impact of this compound on neuronal cell viability under oxidative stress.
  • Findings: this compound treatment reduced cell necrosis in PC12 cells subjected to oxidative stress without affecting autophagy, indicating its potential as a neuroprotective agent.

Cancer Research

This compound's inhibition of SIRT2 has implications in cancer biology, particularly concerning tumorigenesis and metastasis. Studies have shown that this compound can enhance the rigidity of cancer cell nuclei and alter cytoskeletal organization, which may influence cancer cell migration and invasion.

Key Findings:

  • Perinuclear Cytoskeletal Organization: this compound treatment promotes hyperacetylation of α-tubulin and enhances perinuclear organization in MDA-MB-231 breast cancer cells, leading to increased nuclear stiffness .
  • Impact on Migration: Scratch-wound assays demonstrated that SIRT2 inhibition by this compound resulted in polarity defects and impaired migratory capacity of cancer cells .

Viral Infections

This compound has shown promise as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that this compound effectively reduces HBV replication in vitro and in vivo by decreasing viral RNA levels and protein expression.

Case Study:

  • Objective: Evaluate the antiviral effects of this compound on HBV-infected cells.
  • Results: Treatment with this compound led to significant reductions in HBV DNA levels and associated antigens (HBsAg and HBeAg) both in infected cell lines and transgenic mouse models .

Liver Fibrosis

Recent studies have explored the effects of this compound on liver fibrosis induced by D-galactose. Inhibition of SIRT2 by this compound was found to ameliorate liver function, reduce inflammation, and mitigate fibrosis progression.

Research Findings:

  • Liver Function Improvement: this compound treatment improved liver function markers and reduced fibrotic changes in animal models subjected to D-galactose-induced liver injury .

Summary Table of Applications

Application AreaKey FindingsReferences
NeurodegenerationProtective effects against oxidative stress-induced neuronal death ,
Cancer ResearchEnhances nuclear stiffness; affects migration and invasion of cancer cells ,
Viral InfectionsSignificant reduction in HBV replication; decreased viral RNA levels
Liver FibrosisAmeliorates liver function; reduces inflammation and fibrosis

作用機序

生化学分析

Biochemical Properties

AGK2 interacts with the enzyme SIRT2, inhibiting its activity . This interaction is selective and reversible, with this compound showing little to no effect on other sirtuins such as SIRT1 and SIRT3 at concentrations over 40 μM . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells expressing SIRT2-myc, this compound effectively inhibited SIRT2-myc activity . In H4 cells transfected with α-Syn, this compound dose-dependently reduced α-Syn-mediated toxicity . In primary rat astrocytes, this compound significantly inhibited astrocyte viability and proliferation and also inhibited astrocyte activation induced by beta amyloid 1-42 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SIRT2, inhibiting its deacetylase activity . This leads to an increase in the acetylation of α-tubulin, a substrate of SIRT2 . The increased acetylation of α-tubulin has been linked to the neuroprotective effects of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, particularly in the context of neurodegenerative diseases. For example, in a mouse model of Parkinson’s disease, this compound was found to rescue dorsomedial neurons in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the regulation of the SIRT2 pathway . By inhibiting SIRT2, this compound can modulate the acetylation status of α-tubulin, a key component of the cell’s cytoskeleton .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Since this compound is a SIRT2 inhibitor and SIRT2 is mainly expressed in the cytoplasm of neurons , it is reasonable to infer that this compound may also be localized in the cytoplasm where it can interact with its target.

化学反応の分析

反応の種類

AGK2は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究への応用

生物活性

AGK2, a selective inhibitor of SIRT2 (Sirtuin 2), has been the focus of various studies due to its significant biological activities, particularly in the context of viral infections, cancer therapy, and cellular mechanisms. This article synthesizes current research findings on this compound's biological activity, highlighting its effects on hepatitis B virus (HBV) replication, its role in enhancing vaccine efficacy against tuberculosis, and its potential as an anticancer agent.

This compound inhibits SIRT2, a class III histone deacetylase that plays a crucial role in various cellular processes including gene expression, cell cycle regulation, and apoptosis. By inhibiting SIRT2, this compound leads to increased acetylation of target proteins, which can affect cellular signaling pathways and gene expression profiles.

Inhibition of Hepatitis B Virus Replication

A pivotal study demonstrated that this compound significantly inhibits HBV replication in vitro and in vivo. The research utilized HepAD38 and HepG2-NTCP cell lines to assess this compound's impact on HBV RNA and DNA levels. Key findings include:

  • Reduction in HBV RNA Levels : Treatment with this compound resulted in decreased levels of HBV total RNA and 3.5 kb RNA.
  • Decreased HBV Core Protein : this compound treatment lowered the expression of HBc protein.
  • Decreased HBsAg and HBeAg : The secretion levels of these antigens were significantly reduced post-treatment.
  • In Vivo Validation : In HBV transgenic mouse models, this compound treatment led to a time-dependent decrease in serum HBV DNA levels and associated antigens (HBsAg/HBeAg) .

Enhancement of Vaccine Efficacy Against Tuberculosis

This compound has also been shown to enhance the efficacy of the Bacillus Calmette–Guérin (BCG) vaccine against Mycobacterium tuberculosis. Inhibition of SIRT2 by this compound improved the immune response during primary infection and recurrence of tuberculosis. This study highlighted:

  • Increased Stem Cell Activation : The inhibition of SIRT2 led to enhanced activation of mycobacteria-specific stem cells.
  • Improved Immune Response : this compound treatment resulted in a more robust immune response to BCG vaccination .

Anticancer Properties

This compound's role as an anticancer agent has been extensively studied across various cancer cell lines. Its mechanisms include:

  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors like PUMA and NOXA.
  • Cell Cycle Arrest : It induces G1 phase arrest by inhibiting cyclin D1 and CDKs (CDK4 and CDK6).
  • Synergistic Effects with Chemotherapeutics : Studies have shown that this compound enhances the efficacy of paclitaxel (PAX) in breast cancer cells, demonstrating synergistic interactions that increase cytotoxicity .

Summary Table of Biological Activities

Biological ActivityEffectCell Lines/ModelsReference
Inhibition of HBVDecreased HBV RNA/DNA levelsHepAD38, HepG2-NTCP
Vaccine EfficacyEnhanced immune responseMycobacterium tuberculosis models
Induction of ApoptosisIncreased apoptosis markersVarious cancer cell lines
Cell Cycle ArrestG1 phase arrestBreast cancer cell lines

Case Studies

  • Hepatitis B Virus Study : In a controlled experiment using HepG2-NTCP cells infected with HBV, this compound treatment resulted in a significant reduction in both intracellular HBV DNA and secreted antigens over a period of seven days.
  • Breast Cancer Study : A combination therapy approach using this compound with paclitaxel showed enhanced cytotoxic effects across multiple breast cancer subtypes, suggesting potential for personalized treatment regimens.
  • Tuberculosis Study : The application of this compound alongside BCG vaccination demonstrated improved immune responses, indicating its potential utility as an adjuvant therapy.

特性

IUPAC Name

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENPFFEMUOOGK-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-28-4
Record name AGK-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGK-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGK-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGK2
Reactant of Route 2
Reactant of Route 2
AGK2
Reactant of Route 3
AGK2
Reactant of Route 4
AGK2
Reactant of Route 5
Reactant of Route 5
AGK2
Reactant of Route 6
Reactant of Route 6
AGK2
Customer
Q & A

A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.

ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:

  • Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].
  • Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].
  • Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].
  • Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].
  • Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。